3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide
Overview
Description
Selective NF-κB inhibitor. Inhibits TNF-α induced MMP-9 expression. Decreases MMP-9 expression in AMPKα knockout cells. Putative antimetastatic agent.
Matrix metalloproteinase-9 (MMP-9), via activation by TNF-α, plays a key role in tumor invasion and metastasis. NF-κB activation inhibitor III is a compound that inhibits TNF-α-induced MMP-9 protein expression (maximal effect at 10 µM) by blocking NF-κB activity in HT1080 human fibrosarcoma cells. It has been used to disrupt NF-κB signaling in order to study the role of syndecans in mediating extracellular matrix integrity.
SM-7368 inhibits TNF-alpha-induced MMP-9 upregulation in a concentration-dependent manner. SM-7368 strongly inhibits the TNF-alpha-induced invasion of HT1080 human fibrosarcoma cell line.
Scientific Research Applications
Antitubercular Properties
A study by Richter et al. (2021) explored the structural characterization of similar compounds as precursors for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are promising antituberculosis drug candidates. This suggests potential applications of 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide in the development of antitubercular therapies. Richter et al. (2021)
Broad Spectrum Anti-Infective Properties
Hemphill and Müller (2012) discussed thiazolides, a class of drugs including nitazoxanide, derived from similar chemical structures. These compounds show broad-spectrum activities against various pathogens such as helminths, protozoa, bacteria, and viruses. Given the structural similarities, 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide might share these broad-spectrum anti-infective properties. Hemphill & Müller (2012)
Antitumor Potential
The research by Santos et al. (2013) on a compound with a similar nitrobenzyl structure hints at its potential as an antitumor agent. Although the study primarily focused on degradation studies, the antitumor properties of such compounds could imply similar applications for 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide. Santos et al. (2013)
Antiparasitic Activity
Esposito et al. (2005) discussed the efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites. This study demonstrates the potential of similar compounds in treating parasitic infections, suggesting possible antiparasitic applications for 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide. Esposito et al. (2005)
Synthesis and Reactivity in Chemical Research
Fathalla et al. (2012) explored the syntheses and reactivity of compounds similar to 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, specifically alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas. This study provides insight into the chemical properties and potential applications in various syntheses and chemical processes. Fathalla et al. (2012)
properties
IUPAC Name |
3-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O5S/c11-6-3-5(1-2-7(6)14(17)18)9(16)13-10-12-4-8(21-10)15(19)20/h1-4H,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHLNGBTHLJLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468240 | |
Record name | NF-kappaB Activation Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide | |
CAS RN |
380623-76-7 | |
Record name | NF-kappaB Activation Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 380623-76-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.